molecular formula C15H13FO3 B1274675 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde CAS No. 588696-81-5

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde

Cat. No. B1274675
M. Wt: 260.26 g/mol
InChI Key: DIFKYPAPARPUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of protecting groups. For instance, a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced and cleaved under specific conditions . Similarly, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . These methods could potentially be adapted for the synthesis of "2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde."

Molecular Structure Analysis

The molecular structure of related compounds is often determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system . The dihedral angles and intermolecular hydrogen bonds play a significant role in stabilizing the structure of compounds like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol . These techniques could be applied to analyze the molecular structure of "2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde."

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidation processes, as seen in the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate, leading to the formation of corresponding carboxylic acids . Additionally, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups demonstrate the potential for direct functionalization of the benzaldehyde moiety10. These reactions could provide insights into the reactivity of "2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. For instance, the nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine are investigated through ab initio calculations, indicating good nonlinear optical properties . The presence of intra- and intermolecular C–H···O short contacts in 2-methoxy-benzaldehyde affects its dimerization equilibrium in the liquid state . These properties are important for understanding the behavior of "2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde" in various environments.

Scientific Research Applications

  • Oxidation and Kinetics Studies : The oxidation behavior of methoxy benzaldehydes, including compounds structurally similar to 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde, has been studied in various mediums. For example, Malik, Asghar, and Mansoor (2016) investigated the oxidation of different methoxy-substituted benzaldehydes, observing that these compounds are oxidized to form corresponding carboxylic acids, with kinetics suggesting a common mechanism across different methoxy benzaldehydes (Malik, Asghar, & Mansoor, 2016).

  • Synthesis and Applications in Cancer Research : Fluorinated benzaldehydes, similar to the compound , have been synthesized and studied for their potential in anticancer applications. Lawrence et al. (2003) described the synthesis of fluorinated benzaldehydes and their use in creating fluoro-substituted stilbenes, some of which showed promising in vitro anticancer properties (Lawrence et al., 2003).

  • Enzyme-Catalyzed Reactions : The use of benzaldehyde lyase for the catalysis of reactions involving aromatic aldehydes, including methoxy-substituted compounds, has been explored. Demir et al. (2003) studied the enzyme-catalyzed carboligation of aromatic aldehydes, yielding products with high yields and enantiomeric excess (Demir et al., 2003).

  • Polymer Synthesis and Applications : Kharas et al. (2017) and (2016) have conducted studies on the synthesis of novel copolymers using fluoro and methoxy-substituted benzaldehydes. These studies explore the properties and potential applications of these copolymers in materials science (Kharas et al., 2017), (Kharas et al., 2016).

  • Chemical Engineering and Process Development : Kühl et al. (2007) looked into the process development for enzyme-catalyzed asymmetric C–C-bond formation using compounds including methoxybenzaldehyde. They developed a reactor concept for the preparative synthesis of such compounds (Kühl et al., 2007).

properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKYPAPARPUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390396
Record name 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde

CAS RN

588696-81-5
Record name 2-[(3-Fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588696-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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